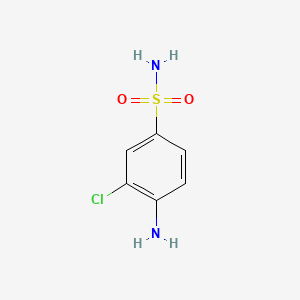

2-Chloro-4-sulfamoylaniline

Descripción general

Descripción

2-Chloro-4-sulfamoylaniline is an organic compound with the chemical formula C6H7ClN2O2S. It appears as a solid, white to light yellow crystalline substance. This compound is known for its solubility in water, alcohol, and ketone solvents, and it is weakly alkaline, making it soluble in acidic solutions . It is often used as an intermediate in the production of dyes, fluorescent whitening agents, and photosensitizers .

Métodos De Preparación

The synthesis of 2-Chloro-4-sulfamoylaniline typically involves the reaction of 4-amino-3-chlorobenzenesulfonyl chloride or 4-amino-3-chlorobenzenesulfonic acid under appropriate conditions . The industrial production methods may vary, but they generally involve similar reaction pathways and treatment processes to ensure the purity and yield of the final product .

Análisis De Reacciones Químicas

2-Chloro-4-sulfamoylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different sulfonamide derivatives.

Reduction: Reduction reactions can convert it into other amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

2-Chloro-4-sulfamoylaniline has a wide range of applications in scientific research:

Mecanismo De Acción

As a sulfonamide, 2-Chloro-4-sulfamoylaniline functions by competitively inhibiting enzymatic reactions involving para-aminobenzoic acid (PABA). This inhibition disrupts the synthesis of folic acid, which is essential for bacterial replication . By blocking this pathway, the compound effectively inhibits bacterial growth and proliferation.

Comparación Con Compuestos Similares

2-Chloro-4-sulfamoylaniline can be compared with other sulfonamide compounds such as:

3-Amino-4-chlorobenzenesulfonamide: Similar in structure but with different positioning of the amino and chloro groups.

4-Amino-6-chloro-5-methyl-1,3-benzenedisulfonamide: Contains additional methyl and sulfonamide groups, leading to different chemical properties and applications.

4-Amino-N-phenylbenzenesulfonamide:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.

Actividad Biológica

2-Chloro-4-sulfamoylaniline is an organic compound known for its diverse biological activities, particularly in antimicrobial and enzyme inhibition applications. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of its biological activity.

Chemical Structure : The compound has the chemical formula C₆H₇ClN₂O₂S. It is characterized by a sulfonamide group that plays a crucial role in its biological activity.

Mechanism of Action : As a sulfonamide, this compound inhibits bacterial growth by competitively blocking the enzyme dihydropteroate synthase, which is essential for synthesizing folic acid from para-aminobenzoic acid (PABA). This inhibition disrupts bacterial replication and metabolism, making it effective against various bacterial strains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been tested in various studies:

- Study Findings : In vitro tests showed that this compound effectively inhibited the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported to be in the low micromolar range, indicating potent antimicrobial properties.

Enzyme Inhibition

The compound has also been evaluated for its potential to inhibit specific enzymes:

- Lipoxygenase Inhibition : In studies assessing its effect on lipoxygenase, a key enzyme in inflammatory processes, this compound demonstrated significant inhibitory activity. This suggests potential applications in anti-inflammatory therapies.

- Chymotrypsin Inhibition : Additionally, it has been tested for its ability to inhibit chymotrypsin, an enzyme involved in protein digestion. The results indicated a competitive inhibition mechanism, reinforcing its utility as a biochemical tool.

Purification of Lactoperoxidase

One notable application of this compound is in the purification of lactoperoxidase (LPO) from milk. Researchers utilized this compound as an affinity ligand in chromatography techniques:

- Methodology : By immobilizing this compound on a Sepharose matrix, they created an affinity column that selectively bound LPO. This method achieved a purification factor of 869-fold, highlighting the compound's strong binding affinity and effectiveness in enzyme purification.

Comparative Studies with Other Sulfonamides

When compared to other sulfonamide derivatives, this compound exhibited superior binding and inhibitory properties:

| Compound Name | Binding Affinity | Inhibition Type |

|---|---|---|

| This compound | High | Competitive |

| 5-amino-2-methylbenzenesulfonamide | Moderate | Competitive |

| 5-Amino-1-naphthalenesulfonamide | Low | Non-competitive |

This table illustrates the relative performance of various sulfonamide compounds in terms of their binding affinity and inhibition types .

Propiedades

IUPAC Name |

4-amino-3-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIOFZKZCDMGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201417 | |

| Record name | Benzenesulfonamide, 4-amino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53297-68-0 | |

| Record name | 4-Amino-3-chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53297-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-chlorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3-CHLOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQA6DTJ2BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-chloro-4-sulfamoylaniline facilitate the purification of lactoperoxidase?

A1: this compound acts as a competitive inhibitor of LPO []. This means it binds to the active site of the enzyme, competing with its natural substrate. By attaching this compound to a Sepharose 4B matrix, researchers created an affinity chromatography column. When a milk sample is passed through this column, LPO binds to the immobilized this compound, while other milk components pass through. Subsequently, LPO can be eluted from the column with high purity. This method resulted in a purification factor of 869.00-fold for LPO from cow milk, demonstrating its efficacy in LPO purification [].

Q2: What are the advantages of using this compound compared to other potential ligands for LPO purification?

A2: The study tested various sulfanilamide derivatives for their inhibitory effect on LPO. This compound, along with 5-amino-2-methylbenzenesulfonamide, exhibited strong inhibition, making them ideal candidates for affinity ligand development. The high purification factors achieved with this compound, especially for cow milk LPO, suggest its strong binding affinity for the enzyme, potentially exceeding that of other ligands [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.